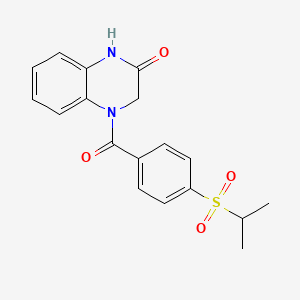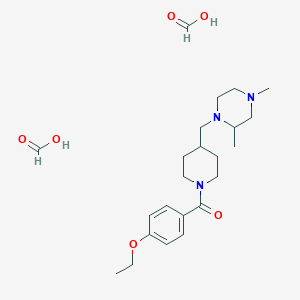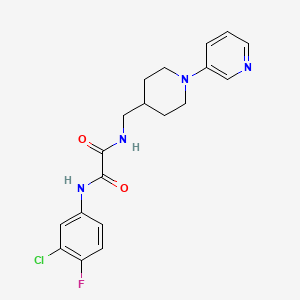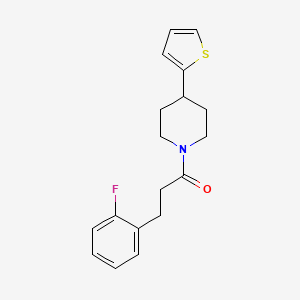
5-(5-(4-bromophenyl)-3-(6-chloro-2-oxo-4-phenyl-1,2-dihydroquinolin-3-yl)-4,5-dihydro-1H-pyrazol-1-yl)-5-oxopentanoic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound "5-(5-(4-bromophenyl)-3-(6-chloro-2-oxo-4-phenyl-1,2-dihydroquinolin-3-yl)-4,5-dihydro-1H-pyrazol-1-yl)-5-oxopentanoic acid" is a complex molecule that likely exhibits a range of biological activities due to its structural features. It contains multiple pharmacophores, such as a dihydroquinoline moiety, a pyrazole ring, and a bromophenyl group, which are common in compounds with diverse biological activities.
Synthesis Analysis
The synthesis of related compounds has been reported in the literature. For instance, the synthesis of pyrazolo[5,1-a]isoquinolines involves palladium-catalyzed coupling reactions and intramolecular hydroamination . Similarly, the synthesis of 5-substituted phenyl-4,5-dihydro-1H-pyrazol-3-yl derivatives has been achieved through reactions with hydrazine hydrate . These methods could potentially be adapted for the synthesis of the compound .
Molecular Structure Analysis
The molecular structure of related compounds has been characterized using techniques such as nuclear magnetic resonance (NMR) and X-ray crystallography . These techniques provide detailed information about the arrangement of atoms within a molecule and can be used to confirm the structure of the synthesized compound.
Chemical Reactions Analysis
The compound contains functional groups that are likely to undergo various chemical reactions. For example, the bromophenyl group could participate in further palladium-catalyzed coupling reactions , while the pyrazole moiety might be involved in cycloaddition reactions . The dihydroquinoline part of the molecule could also undergo electrophilic substitution reactions due to the presence of the aromatic system.
Physical and Chemical Properties Analysis
The physical and chemical properties of such a compound would be influenced by its functional groups and overall molecular structure. The presence of halogens (bromine and chlorine) suggests that the compound would have a relatively high molecular weight and might exhibit significant lipophilicity, which could affect its solubility and bioavailability . The compound's stability, melting point, and boiling point could be determined experimentally to facilitate its use in further studies.
Case Studies
While there are no direct case studies on this specific compound, related compounds have been evaluated for their biological activities. For example, some pyrazoline derivatives have shown antiamoebic activity , and others have exhibited antiproliferative activities against cancer cell lines . These studies suggest that the compound may also possess significant biological activities, which could be explored in future research.
The analysis above is based on the synthesis, structure, reactions, and properties of related compounds found in the provided papers . Further studies would be required to fully characterize the compound "5-(5-(4-bromophenyl)-3-(6-chloro-2-oxo-4-phenyl-1,2-dihydroquinolin-3-yl)-4,5-dihydro-1H-pyrazol-1-yl)-5-oxopentanoic acid" and explore its potential applications.
Propriétés
Numéro CAS |
394239-98-6 |
|---|---|
Formule moléculaire |
C29H23BrClN3O4 |
Poids moléculaire |
592.87 |
Nom IUPAC |
5-[3-(4-bromophenyl)-5-(6-chloro-2-oxo-4-phenyl-1H-quinolin-3-yl)-3,4-dihydropyrazol-2-yl]-5-oxopentanoic acid |
InChI |
InChI=1S/C29H23BrClN3O4/c30-19-11-9-17(10-12-19)24-16-23(33-34(24)25(35)7-4-8-26(36)37)28-27(18-5-2-1-3-6-18)21-15-20(31)13-14-22(21)32-29(28)38/h1-3,5-6,9-15,24H,4,7-8,16H2,(H,32,38)(H,36,37) |
Clé InChI |
TUDQVMNYCDUOED-UHFFFAOYSA-N |
SMILES |
C1C(N(N=C1C2=C(C3=C(C=CC(=C3)Cl)NC2=O)C4=CC=CC=C4)C(=O)CCCC(=O)O)C5=CC=C(C=C5)Br |
Solubilité |
not available |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![2-(2,4-dichlorophenoxy)-N-(2,9-dimethyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl)acetamide](/img/structure/B2542762.png)

![4-[methyl(phenyl)sulfamoyl]-N-(2-phenoxyphenyl)benzamide](/img/structure/B2542764.png)
![N-(3,5-dimethoxyphenyl)-2-[6-(furan-2-yl)pyridazin-3-yl]sulfanylacetamide](/img/structure/B2542765.png)
![(3S)-3-Methyl-2-azaspiro[4.5]decane;hydrochloride](/img/structure/B2542766.png)

![N'-[(E)-1-(4-methoxyphenyl)ethylidene]-3-(1H-pyrrol-1-yl)-2-thiophenecarbohydrazide](/img/structure/B2542771.png)
![3-Amino-2-[(2,4-dichlorophenoxy)methyl]-3,4-dihydroquinazolin-4-one](/img/structure/B2542773.png)
![2-(dimethylamino)-5-methyl-1H-[1,2,4]triazolo[1,5-a]pyrimidin-7-one](/img/structure/B2542774.png)

![Tert-butyl (3R)-3-[(2-methylpropan-2-yl)oxy]-5-oxopiperidine-1-carboxylate](/img/structure/B2542780.png)

